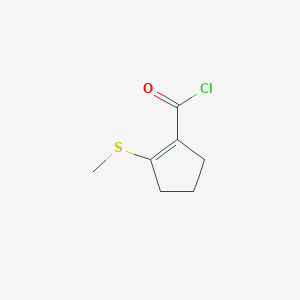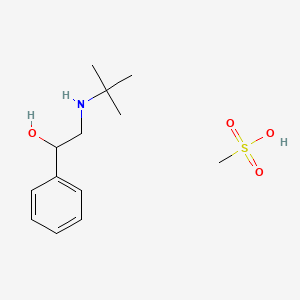![molecular formula C17H49N2O3PSi5 B13799020 Phosphonic acid, [2-[bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13799020.png)
Phosphonic acid, [2-[bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]ethyl]-, bis(trimethylsilyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]ethyl]phosphonic acid bis(trimethylsilyl)ester: is a complex organophosphorus compound It is characterized by the presence of multiple trimethylsilyl groups, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]ethyl]phosphonic acid bis(trimethylsilyl)ester typically involves the reaction of phosphonic acid derivatives with trimethylsilyl amines under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used include tetrahydrofuran and dichloromethane. The reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediate compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity. The final product is often purified using techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically facilitated by oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the trimethylsilyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, low temperatures.
Substitution: Various nucleophiles, solvents like tetrahydrofuran, moderate temperatures.
Major Products:
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphonic acid esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds. It is also employed in the development of new catalytic systems.
Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it a valuable tool in understanding biochemical pathways.
Medicine: The compound’s unique structure allows it to be explored for potential therapeutic applications, including as a precursor for drug development.
Industry: In industrial applications, the compound is used in the synthesis of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism by which [2-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]ethyl]phosphonic acid bis(trimethylsilyl)ester exerts its effects involves the interaction of its phosphonic acid ester group with target molecules. This interaction can lead to the formation of stable complexes, which can then undergo further chemical transformations. The trimethylsilyl groups play a crucial role in stabilizing the intermediate species, thereby facilitating the overall reaction process.
Vergleich Mit ähnlichen Verbindungen
[Bis(trimethylsilyl)phosphine]: Similar in structure but lacks the aminoethyl group.
[Trimethylsilylphosphonic acid]: Contains fewer trimethylsilyl groups.
[Phosphonic acid bis(trimethylsilyl)ester]: Lacks the amino groups.
Uniqueness: The presence of both amino and trimethylsilyl groups in [2-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]ethyl]phosphonic acid bis(trimethylsilyl)ester makes it unique. This combination enhances its reactivity and stability, making it more versatile in various chemical reactions compared to its counterparts.
Eigenschaften
Molekularformel |
C17H49N2O3PSi5 |
|---|---|
Molekulargewicht |
501.0 g/mol |
IUPAC-Name |
1-bis(trimethylsilyloxy)phosphoryl-N,N',N'-tris(trimethylsilyl)ethane-1,2-diamine |
InChI |
InChI=1S/C17H49N2O3PSi5/c1-24(2,3)18-17(16-19(25(4,5)6)26(7,8)9)23(20,21-27(10,11)12)22-28(13,14)15/h17-18H,16H2,1-15H3 |
InChI-Schlüssel |
JCWAMPCSTDSJOR-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)NC(CN([Si](C)(C)C)[Si](C)(C)C)P(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


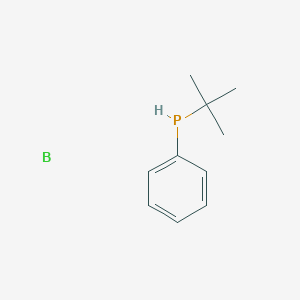
![ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate](/img/structure/B13798952.png)
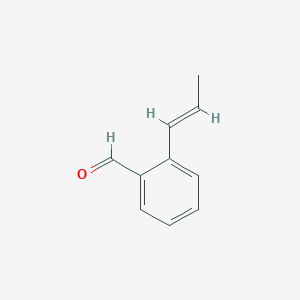

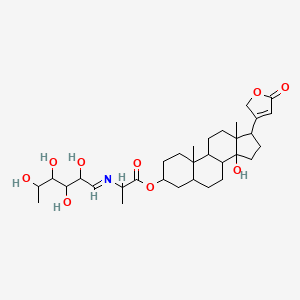
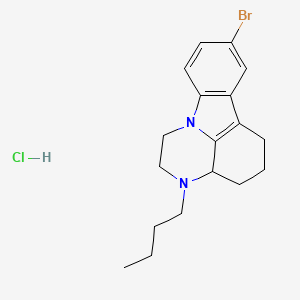
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-heptadecanol acetate](/img/structure/B13798967.png)
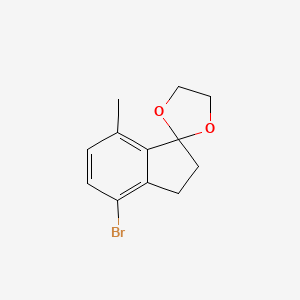
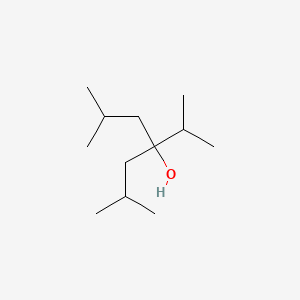
![Acetyl-D-mannosamine,N-[mannosamine-6-3H]](/img/structure/B13798979.png)
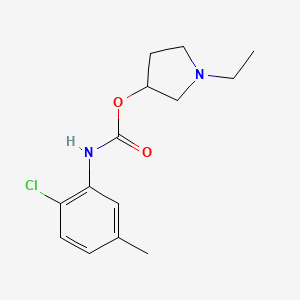
![2H-[1,3,5]Thiadiazino[3,2-a]benzimidazole](/img/structure/B13798991.png)
